2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide
Description
2-(4-Nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-nitrophenyl group and a substituted pyrrolidinone ring. The compound’s structure combines a nitro-substituted aromatic system with a pyrrolidinone scaffold, which is often associated with conformational rigidity and hydrogen-bonding capabilities. For instance, related acetamide derivatives with p-tolyl or nitrophenyl substituents have been synthesized via condensation and cyclization reactions (e.g., ethanol recrystallization methods) .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-2-6-16(7-3-13)21-12-15(11-19(21)24)20-18(23)10-14-4-8-17(9-5-14)22(25)26/h2-9,15H,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFMWGZZWRAGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.378 g/mol
- CAS Number : 896367-29-6
- Structure : The compound features a pyrrolidine ring, a nitrophenyl group, and an acetamide moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong antibacterial effect |
| Escherichia coli | 0.0039 - 0.025 | Strong antibacterial effect |
| Candida albicans | 3.125 - 100 | Moderate antifungal effect |
The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high potency against pathogens like S. aureus and E. coli .
The antimicrobial effects of this class of compounds are believed to be associated with their ability to interfere with bacterial cell wall synthesis and function. The presence of electron-withdrawing groups, such as the nitro group, enhances the activity by increasing the compound's lipophilicity and cellular uptake .
Study on Antibacterial Activity
In a comparative study of various pyrrolidine derivatives, 2-(4-nitrophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide was tested alongside established antibiotics. The results indicated that this compound exhibited superior activity against S. aureus, outperforming standard treatments like ciprofloxacin .
Antifungal Evaluation
Another significant study evaluated the antifungal properties of the compound against Candida species. The results demonstrated that it effectively inhibited fungal growth at concentrations lower than many traditional antifungals, suggesting its potential as a novel therapeutic agent for fungal infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several classes of bioactive molecules, including thiadiazoles, benzothiazoles, and pyridine-containing acetamides. Below is a detailed comparison based on substituent effects, biological activity, and binding interactions:
Table 1: Comparison of Structural Analogs
Key Observations
The pyrrolidinone ring in the target compound may confer conformational rigidity, contrasting with the planar thiadiazole or pyridine systems in analogs. This could influence target selectivity or pharmacokinetic properties.
Biological Activity Trends
- Thiadiazole derivatives with nitrophenyl substituents (e.g., ) demonstrated 100% efficacy in anticonvulsant models, suggesting that the nitro group’s electronic properties are critical for activity.
- Pyridine-linked acetamides (e.g., 5RGX, 5RH1 ) showed strong binding to SARS-CoV-2 protease via interactions with HIS163 and ASN142, highlighting the role of aromatic heterocycles in enzyme inhibition.
The nitro group may enhance binding affinity in hydrophobic environments, while the pyrrolidinone could provide a unique spatial arrangement for hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
